5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Overview
Description
5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound that features a cyano group, a phenylmethoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylmethoxy-N-pyridin-3-ylbenzamide
- 5-cyano-2-methoxy-N-pyridin-3-ylbenzamide
- 5-cyano-2-phenylmethoxy-N-pyridin-2-ylbenzamide
Uniqueness
5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, in particular, enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C20H15N3O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H15N3O2/c21-12-16-8-9-19(25-14-15-5-2-1-3-6-15)18(11-16)20(24)23-17-7-4-10-22-13-17/h1-11,13H,14H2,(H,23,24) |
InChI Key |
ADXYDPZBNMSCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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